molecular formula C13H19N5O2 B2455221 N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide CAS No. 1209722-99-5

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide

Cat. No.: B2455221
CAS No.: 1209722-99-5
M. Wt: 277.328
InChI Key: YFOHSOUDRZMPJO-UHFFFAOYSA-N
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Description

N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide is a useful research compound. Its molecular formula is C13H19N5O2 and its molecular weight is 277.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Research has explored the synthesis and antimycobacterial properties of compounds structurally related to N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)pivalamide. These studies include the development of derivatives that exhibit significant activity against Mycobacterium tuberculosis. The design of these compounds often focuses on enhancing cellular permeability and bioactivity against the mycobacterial cell wall through modifications that increase lipophilicity or through biotransformation by esterases within the mycobacterial cell wall (Gezginci et al., 1998; Gezginci et al., 2001).

Antiallergic and Anti-Inflammatory Properties

Compounds with structures similar to this compound have been synthesized and evaluated for their antiallergic activities. Such studies have shown that derivatives can exhibit promising antiallergic effects, highlighting the potential for developing new therapeutic agents for allergic responses (Huang et al., 1994).

Synthesis and Characterization

The synthesis, spectroscopic analyses, and biological evaluations of compounds incorporating 1,3,4-oxadiazole rings, akin to the structure of interest, demonstrate their potential in medicinal chemistry. These studies often involve detailed computational analysis and experimental techniques to understand the influence of structural modifications on biological activity and stability (El-Azab et al., 2018).

Antitubercular Activity

Research into the development of new antimycobacterial agents has included the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, demonstrating significant antitubercular activity. Such studies underline the potential of these compounds in addressing tuberculosis through targeted drug design (Nayak et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. For example, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin . Proper safety precautions should be taken when handling this compound.

Properties

IUPAC Name

2,2-dimethyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-8(2)18-7-6-9(17-18)10-15-16-12(20-10)14-11(19)13(3,4)5/h6-8H,1-5H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOHSOUDRZMPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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